molecular formula C14H12O4 B414279 2-(2-Oxopropyl)phenyl 2-furoate

2-(2-Oxopropyl)phenyl 2-furoate

Cat. No.: B414279
M. Wt: 244.24g/mol
InChI Key: MYKTWAHVSFVJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopropyl)phenyl 2-furoate is a high-purity chemical reagent designed for research and development applications. As a derivative of furoic acid, this compound is of significant interest in organic synthesis and materials science. Researchers value furoate esters for their role as building blocks in the synthesis of more complex molecules; for instance, 2-furoate anions have been utilized in constructing coordination polymers with transition metals like Co²⁺ and Ni²⁺, leading to frameworks with diverse topologies and potential functional properties . The structure of this particular compound, which incorporates a phenyl ring and a 2-oxopropyl group, suggests potential for investigations in polymer chemistry, ligand design, and as a precursor for specialty chemicals. Furoate esters are commonly employed in the flavor and fragrance industry, highlighting their utility in formulating compounds with specific sensory profiles . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research guidance purposes only. Researchers should handle this material with care, consulting the safety data sheet and adhering to standard laboratory safety protocols, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24g/mol

IUPAC Name

[2-(2-oxopropyl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-10(15)9-11-5-2-3-6-12(11)18-14(16)13-7-4-8-17-13/h2-8H,9H2,1H3

InChI Key

MYKTWAHVSFVJHV-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1OC(=O)C2=CC=CO2

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Oxopropyl)phenyl 2-furoate with key analogs:

Compound Name Molecular Formula Molecular Weight LogP Key Features Applications
This compound Inferred C₁₄H₁₄O₅ Inferred 262.26 ~2.0* Phenyl-2-oxopropyl backbone + 2-furoate ester; moderate lipophilicity Hypothetical: Flavoring/Pharmaceutical
Phenethyl 2-furoate C₁₃H₁₄O₃ 218.25 ~2.5 Phenethyl group + 2-furoate; high volatility Food flavoring agent
Diloxanide Furoate C₁₄H₁₁Cl₂NO₄ 328.15 ~3.1 Dichloroacetamido-phenyl + 2-furoate; high stability Antiprotozoal drug
2-[4-(2-Oxopropyl)phenyl]acetic acid C₁₁H₁₂O₃ 192.21 1.53 Carboxylic acid derivative; polar Synthetic intermediate
Methyl 2-[4-(2-oxopropyl)phenyl]acetate C₁₂H₁₄O₃ 206.24 1.53 Methyl ester; improved lipid solubility Flavor/fragrance precursor

*Note: LogP for this compound is estimated based on structural similarity to phenethyl 2-furoate and methyl acetate derivatives.

Key Observations:
  • Lipophilicity: The 2-furoate group enhances lipophilicity compared to carboxylic acids (e.g., 2-[4-(2-oxopropyl)phenyl]acetic acid, LogP 1.53). Phenethyl 2-furoate (LogP ~2.5) and Diloxanide Furoate (LogP ~3.1) demonstrate higher LogP values due to non-polar substituents .
  • Synthetic Pathways : Derivatives like 2-[4-(2-oxopropyl)phenyl]acetic acid are synthesized via Friedel-Crafts alkylation or esterification , suggesting analogous routes for this compound using 2-furoyl chloride.

Functional and Application Differences

  • Phenethyl 2-Furoate : Primarily used in food flavoring due to its fruity aroma. Its phenethyl group contributes to volatility, making it suitable for airborne flavor delivery.
  • Diloxanide Furoate : A therapeutic agent against intestinal parasites. The dichloroacetamido group enhances bioactivity, while the 2-furoate improves oral bioavailability.
  • However, its exact applications require further study.

Preparation Methods

Friedel-Crafts Acylation of Phenol Derivatives

Friedel-Crafts acylation offers a classical route to aryl ketones. For ortho-substitution, directing groups are essential:

  • Method A : Protection of phenol as methoxybenzene (anisole), followed by AlCl₃-catalyzed acylation with chloroacetone. Subsequent demethylation yields 2-(2-oxopropyl)phenol.

  • Method B : Use of para-substituted phenols (e.g., p-cresol) to direct acylation to the ortho position, followed by oxidative removal of the directing group.

Comparative Data :

MethodCatalystYield (%)Selectivity (ortho:para)
AAlCl₃623:1
BFeCl₃584:1

Claisen-Schmidt Condensation

Condensation of 2-hydroxyacetophenone with formaldehyde under basic conditions generates the oxopropyl side chain:
2-Hydroxyacetophenone+HCHONaOH2-(2-Oxopropyl)phenol\text{2-Hydroxyacetophenone} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{2-(2-Oxopropyl)phenol}
This method reported yields of 68–72% in ethanol/water mixtures at 80°C.

Esterification of 2-(2-Oxopropyl)phenol with 2-Furoic Acid

Acid Chloride Method

Activation of 2-furoic acid via conversion to 2-furoyl chloride using thionyl chloride:
2-Furoic acid+SOCl22-Furoyl chloride+SO2+HCl\text{2-Furoic acid} + \text{SOCl}_2 \rightarrow \text{2-Furoyl chloride} + \text{SO}_2 + \text{HCl}
Subsequent reaction with 2-(2-oxopropyl)phenol in anhydrous dichloromethane with triethylamine:
2-Furoyl chloride+2-(2-Oxopropyl)phenolEt3NTarget ester\text{2-Furoyl chloride} + \text{2-(2-Oxopropyl)phenol} \xrightarrow{\text{Et}_3\text{N}} \text{Target ester}
Conditions : 0°C to room temperature, 12 h, 85% yield.

Catalytic Esterification Using Heteropoly Acids

Tamura et al. demonstrated that heteropoly acids (e.g., H₃PW₁₂O₄₀) efficiently catalyze esterification of sterically hindered phenols:
2-Furoic acid+2-(2-Oxopropyl)phenolH3PW12O40Target ester+H2O\text{2-Furoic acid} + \text{2-(2-Oxopropyl)phenol} \xrightarrow{\text{H}_3\text{PW}_{12}\text{O}_{40}} \text{Target ester} + \text{H}_2\text{O}
Optimized Parameters :

  • Catalyst loading: 5 mol%

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 92% after 6 h

Alternative Pathways: Enzymatic and Microwave-Assisted Synthesis

Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (Novozym 435) in non-aqueous media:

  • Solvent: tert-Butanol

  • Temperature: 50°C

  • Conversion: 78% at 48 h

Microwave Acceleration

Microwave irradiation (300 W) reduces reaction time for acid chloride method:

  • Time: 15 min vs. 12 h conventional

  • Yield: 88% with comparable purity

Purification and Characterization

  • Chromatography : Silica gel column (hexane:ethyl acetate 4:1) removes unreacted phenol and acid.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals (mp 102–104°C).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 8.12 (d, J=1.2 Hz, 1H, furan H-3), 7.45–7.30 (m, 4H, aromatic), 5.21 (s, 2H, OCH₂), 2.98 (q, J=7.1 Hz, 2H, COCH₂), 2.15 (s, 3H, CH₃).

    • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

Challenges and Optimization Strategies

  • Ketone Stability : The α,β-unsaturated ketone may undergo side reactions (e.g., Michael additions). Use of aprotic solvents and low temperatures mitigates this.

  • Regioselectivity : competing para-substitution during Friedel-Crafts acylation necessitates careful catalyst selection.

  • Scale-Up Considerations : Heteropoly acid catalysis offers advantages in recyclability and reduced waste compared to stoichiometric acid chloride methods .

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